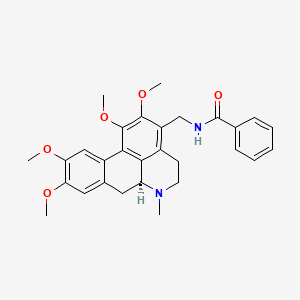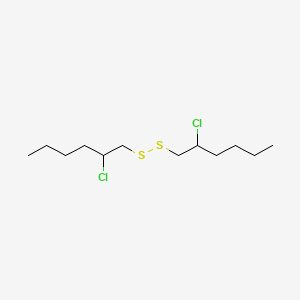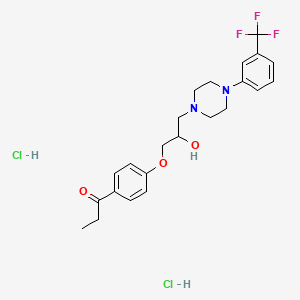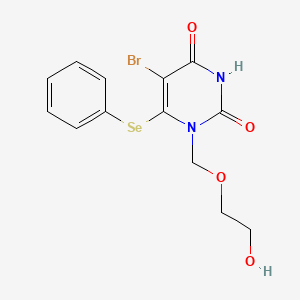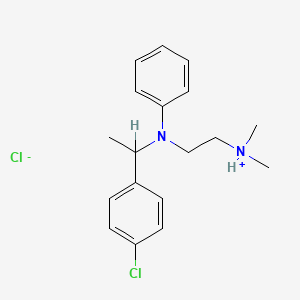
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a p-chloro-alpha-methylbenzyl group, dimethyl groups, and a phenyl group attached to an ethylenediamine backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-methylbenzyl chloride with ethylenediamine under basic conditions to form the intermediate product. This intermediate is then reacted with dimethylamine and phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The p-chloro-alpha-methylbenzyl group and the dimethyl groups contribute to its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediamine, N-(p-chlorobenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
- Ethylenediamine, N-(p-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
- Ethylenediamine, N-(p-fluoro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
Uniqueness
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is unique due to the presence of the p-chloro-alpha-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
95167-71-8 |
|---|---|
Molecular Formula |
C18H24Cl2N2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[N-[1-(4-chlorophenyl)ethyl]anilino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-15(16-9-11-17(19)12-10-16)21(14-13-20(2)3)18-7-5-4-6-8-18;/h4-12,15H,13-14H2,1-3H3;1H |
InChI Key |
ZUEGNDNAZMRTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(CC[NH+](C)C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


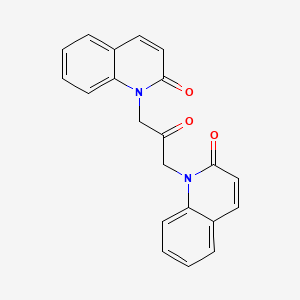


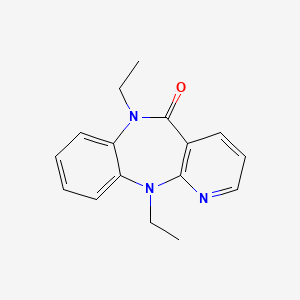

![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
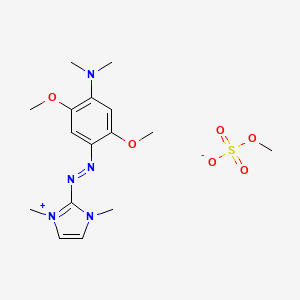
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
